3-Bromocyclohex-2-enone
Description
Structural Context within Cyclic Enones and Halogenated Organic Compounds
3-Bromocyclohex-2-enone is a halogenated cyclic ketone with the chemical formula C₆H₇BrO. smolecule.com Its structure is characterized by a six-membered ring containing a ketone functional group and a carbon-carbon double bond, classifying it as a cyclohexenone. The presence of a bromine atom at the 3-position, adjacent to the double bond, places it within the family of halogenated organic compounds. smolecule.comwikipedia.org This unique combination of functional groups, a conjugated enone system and a vinyl bromide, imparts significant reactivity to the molecule. smolecule.com
Cyclic enones, in general, are fundamental building blocks in organic synthesis, valued for their participation in a wide array of chemical transformations. beilstein-journals.orgwikipedia.org They are key components in many natural products and biologically active compounds. beilstein-journals.org The introduction of a halogen atom, such as bromine, into the cyclic enone framework further enhances its synthetic utility by providing a site for various substitution and coupling reactions. thieme-connect.comresearchgate.net Halogenated organic compounds are crucial intermediates in synthetic and medicinal chemistry, as the halogen can be readily replaced or can activate the molecule for further reactions. thieme-connect.comacs.org
The specific placement of the bromine atom in this compound, conjugated with the carbonyl group, influences the electronic properties of the molecule, making the β-carbon susceptible to nucleophilic attack and the bromine atom a good leaving group in substitution reactions. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇BrO |
| Molecular Weight | 175.02 g/mol nih.gov |
| CAS Number | 56671-81-9 nih.gov |
| Boiling Point | 215.2 °C at 760 mmHg echemi.com |
| Density | 1.611 g/cm³ echemi.com |
| Appearance | Powder sigmaaldrich.com |
Significance as a Versatile Synthetic Building Block and Contemporary Research Target
This compound serves as a highly versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. smolecule.com Its dual reactivity, stemming from the enone and vinyl bromide functionalities, allows for a diverse range of chemical transformations.
Key Synthetic Applications:
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, facilitating the introduction of different functional groups at the 3-position. smolecule.com
Cross-Coupling Reactions: The vinyl bromide moiety makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. ambeed.com
Cycloaddition Reactions: The electron-deficient double bond of the enone system can participate in cycloaddition reactions, like the Diels-Alder reaction, to construct polycyclic systems. smolecule.com Research has shown its use in intramolecular [4 + 2] cycloaddition reactions to form complex tetracyclic scaffolds. acs.org
Annulation Reactions: It is a key precursor in annulation strategies, which are methods to build new rings onto an existing molecular framework. For instance, it has been utilized in the synthesis of functionalized quinone systems. acs.org
Precursor to other Functional Groups: The enone system can be manipulated through various reactions, including conjugate additions and reductions, to introduce functionality at the α- and β-positions. wikipedia.org
Contemporary Research Interest:
The unique reactivity of this compound continues to attract the attention of researchers. Recent studies have explored its use in the synthesis of complex natural products and their analogues. For example, it has been employed as a starting material in the synthesis of dihydrophenanthrenones through photochemical cyclization. arkat-usa.org Furthermore, its derivatives are being investigated for their potential in medicinal chemistry. smolecule.com The ability to functionalize the molecule at multiple sites makes it a valuable scaffold for creating libraries of compounds for biological screening.
The development of new synthetic methods that utilize this compound as a key intermediate remains an active area of research. These efforts aim to expand its synthetic utility and provide more efficient routes to valuable chemical entities.
Table 2: Key Reactions and Transformations of this compound
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | Various nucleophiles | 3-substituted cyclohexenones |
| Suzuki Coupling | Organoboron compounds, Palladium catalyst, Base | 3-aryl or 3-vinyl cyclohexenones |
| Heck Reaction | Alkenes, Palladium catalyst, Base | 3-alkenyl cyclohexenones |
| Diels-Alder Reaction | Dienes | Bicyclic and polycyclic ketones |
| Conjugate Addition | Nucleophiles (e.g., organocuprates) | 3-bromo-3-substituted cyclohexanones |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSMYYHGYVHWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450018 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-81-9 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 3 Bromocyclohex 2 Enone
Electrophilic Bromination Strategies for α,β-Unsaturated Ketones
The direct electrophilic bromination of α,β-unsaturated ketones like cyclohex-2-enone presents a straightforward approach to introduce a bromine atom into the cyclic framework. However, achieving regioselectivity is a critical challenge that needs to be addressed.
The regioselectivity of bromination in cyclohex-2-enone derivatives is a subject of considerable interest. While direct bromination of cyclohexenone can lead to the formation of 2-bromocyclohex-2-enone, this method is often part of a multi-step sequence to achieve other functionalized building blocks. orgsyn.org For instance, the bromination of cyclohexenone followed by the addition of cyanide and subsequent dehydrohalogenation is a known route to 3-oxocyclohex-1-ene-1-carbonitrile. orgsyn.org
Some studies have explored the α′-bromination (at the carbon adjacent to the carbonyl group but not part of the double bond) of α,β-unsaturated ketones. nih.govrsc.org These methods, however, often require specific reagents or electrochemical setups to achieve the desired regioselectivity. nih.govrsc.org
The choice of brominating agent and the reaction conditions play a crucial role in determining the yield and selectivity of the bromination reaction. Commonly used brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
The reaction of cyclohex-2-enone with Br₂ in dichloromethane (B109758) at low temperatures, followed by treatment with a base like pyridine, is a documented method. orgsyn.org The use of NBS, often in the presence of a catalyst or initiator, is another widely employed strategy for the bromination of α,β-unsaturated ketones. nih.govacs.orgnih.gov For instance, an efficient method for the synthesis of α,β-unsaturated α′-bromoketones utilizes NBS as the brominating agent mediated by selenium dioxide (SeO₂) in the presence of p-toluenesulfonic acid (PTSA). nih.govacs.orgnih.gov Fine-tuning the reaction conditions and the molar equivalents of the reactants in this system can afford either mono- or dibrominated products in good yields. nih.govacs.orgnih.gov
The solvent can also significantly influence the outcome. For example, in the bromination of 1,3-dicarbonyl compounds with monobromomalononitrile (MBM), a polar aprotic solvent like DMF was found to give the highest yield of the monobrominated product. rsc.org
Table 1: Comparison of Brominating Agents for α,β-Unsaturated Ketones
| Brominating Agent | Substrate | Reaction Conditions | Product(s) | Yield | Reference |
| Br₂ | Cyclohex-2-enone | CH₂Cl₂, -45 °C, then pyridine, reflux | 2-Bromocyclohex-2-enone | Quantitative (crude) | orgsyn.org |
| NBS/SeO₂/PTSA | α,β-Unsaturated Ketones | Toluene (B28343) | α,β-Unsaturated α′-bromoketones | Good | nih.govacs.orgnih.gov |
| Monobromomalononitrile (MBM) | 1,3-Dicarbonyl compounds | DMF, room temperature | Mono bromo-compound | Up to 91% | rsc.org |
This table is for illustrative purposes and specific yields may vary depending on the exact substrate and reaction conditions.
Radical pathways can play a significant role in certain bromination reactions, particularly when using initiators or under specific conditions. acs.orgnih.gov The use of radical scavengers or promoters can help elucidate the involvement of radical intermediates. acs.orgnih.gov For example, in some aerobic bromination systems, the addition of a radical scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) can retard the reaction, while a radical promoter like benzoyl peroxide (BPO) can enhance it, suggesting a radical mechanism. acs.orgnih.gov The homolysis of Br₂ can be catalyzed by radical species like NO or NO₂. acs.orgnih.gov In the context of enone functionalization, visible-light-induced methods can generate bromine radicals from photocatalysts, which then abstract a hydrogen atom to initiate the reaction cascade. chemrxiv.org
Influence of Brominating Agents (e.g., Br₂, N-Bromosuccinimide) and Reaction Conditions on Yield and Selectivity
Selective Bromination of 1,3-Cyclohexanedione (B196179) Systems
An alternative and often more selective route to 3-bromocyclohex-2-enone involves the transformation of 1,3-cyclohexanedione. This method leverages the reactivity of the dicarbonyl system to achieve specific bromination at the desired position.
A notable method for the synthesis of this compound involves the reaction of 1,3-cyclohexanedione with triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). smolecule.com This reaction, often conducted in an organic solvent under an inert atmosphere, provides the target compound after purification. smolecule.com This transformation is a variation of the Appel reaction, where an alcohol is converted to an alkyl halide using triphenylphosphine and a carbon tetrahalide. wikipedia.orgorganic-chemistry.org In this case, the enol form of the 1,3-dione acts as the alcohol equivalent.
Table 2: Synthesis of this compound from 1,3-Cyclohexanedione
| Reactants | Reagents | Solvent | Product | Reference |
| 1,3-Cyclohexanedione | Triphenylphosphine, Carbon Tetrabromide | Organic Solvent | This compound | smolecule.com |
The selective bromination at the 3-position of 1,3-cyclohexanedione using the triphenylphosphine/carbon tetrabromide system is a consequence of the reaction mechanism. The reaction is believed to proceed through the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine and carbon tetrabromide. wikipedia.orgbeilstein-journals.orgnih.gov The enol form of 1,3-cyclohexanedione then acts as a nucleophile, attacking the phosphonium species. Subsequent rearrangement and elimination steps lead to the formation of the stable this compound. The driving force for this and similar reactions is the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct. wikipedia.org The enone system that is formed is thermodynamically favored due to its conjugation.
Phosphonium-Mediated Bromination via Triphenylphosphine/Carbon Tetrabromide Systems
Emerging Synthetic Protocols for α-Halo-α,β-Enones
The quest for more effective and selective methods for producing α-halo-α,β-unsaturated ketones has led to several innovative approaches. These modern techniques often provide milder reaction conditions, greater yields, and are more environmentally benign compared to traditional halogenation strategies.
Organoammonium Tribromide Mediated α-Bromination of Cyclic Enones
Organoammonium tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), have emerged as convenient and safe alternatives to molecular bromine for the α-bromination of cyclic enones. researchgate.netwikipedia.org These reagents are typically stable, crystalline solids, which simplifies their handling and measurement. wikipedia.org
The reaction of a cyclic enone with an organoammonium tribromide, like cetyltrimethylammonium tribromide (CetTMATB) or TBATB, can be performed as a one-pot procedure. researchgate.net For instance, the treatment of a cyclic enone with TBATB in the presence of potassium carbonate in dichloromethane at temperatures ranging from 0°C to room temperature can produce the corresponding α-bromo enone in good yields under mild conditions. researchgate.netresearchgate.net This method involves the bromination of the enone followed by an elimination step to introduce the α,β-unsaturation. researchgate.net
| Reagent | Substrate | Conditions | Product | Yield |
| Tetrabutylammonium tribromide (TBATB) | Cyclic Enone | K2CO3, Dichloromethane, 0°C to room temp. | α-Bromo Enone | Good |
| Cetyltrimethylammonium tribromide (CetTMATB) | Cyclic Enone | K2CO3, Dichloromethane, 0°C to room temp. | α-Bromo Enone | Good |
Application of Metal Halide/Dimethyldioxirane (B1199080) Systems for Selective Halogenation
A highly selective method for the α-halogenation of cyclic enones involves the use of a metal halide in combination with dimethyldioxirane (DMDO). researchgate.net This system allows for the efficient and selective transformation of cyclic enones into α-halo-α,β-enones in a one-pot procedure. researchgate.net The reaction is believed to proceed through the oxidation of the halide anion by DMDO to generate a reactive halogenating species. researchgate.net
This method is particularly advantageous due to its mild reaction conditions and high selectivity. researchgate.netresearchgate.net For example, the use of dimethyldioxirane with metal halides provides a simple route for this transformation. researchgate.net The system can also be adapted for the synthesis of labeled molecules. researchgate.net
| Reagents | Substrate | Key Features |
| Dimethyldioxirane, Metal Halides | Cyclic Enones | One-pot, selective transformation |
| Dimethyldioxirane, Metal Halides/Amberlyst 15 | Cyclic Enones | Useful for preparing labeled molecules |
Microwave-Assisted Synthetic Approaches to Halogenated Cyclic Enones
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the synthesis of α,β-unsaturated compounds, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netoatext.com This technology has been successfully applied to the halogenation of cyclic enones.
A notable example is the regioselective α-bromination of ketones using N-bromosuccinimide (NBS) under microwave irradiation. researchgate.net This approach can often be carried out under solvent- and catalyst-free conditions, aligning with the principles of green chemistry. researchgate.net The reaction times for such transformations are dramatically reduced, often from hours to just minutes, while providing excellent product yields. researchgate.netijpsjournal.com For instance, the microwave-assisted bromination of 3-arylpropenoic acids with NBS and a catalytic amount of lithium acetate (B1210297) affords (E)-β-arylvinyl bromides in reaction times of only 1-2 minutes. organic-chemistry.org This rapid and efficient methodology presents a significant improvement over traditional synthetic protocols.
| Reagents | Reaction Type | Conditions | Time | Yield |
| N-Bromosuccinimide (NBS) | α-Bromination of aralkyl ketones | Solvent-free, Catalyst-free, Microwave irradiation | Short | Excellent |
| N-Bromosuccinimide (NBS), Lithium acetate (cat.) | Bromination of 3-arylpropenoic acids | Microwave irradiation | 1-2 min | Good |
Iii. Comprehensive Analysis of 3 Bromocyclohex 2 Enone Reactivity and Mechanistic Studies
Nucleophilic Reactivity at the Bromine-Substituted Carbon
The presence of a bromine atom on the carbon-carbon double bond in 3-bromocyclohex-2-enone makes this position susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups through substitution reactions.
The bromine atom in this compound can be readily displaced by various nucleophiles. smolecule.com This allows for the synthesis of a diverse array of 3-substituted cyclohex-2-enone derivatives.
Amines: Both primary and secondary amines can act as nucleophiles, displacing the bromide to form the corresponding 3-aminocyclohex-2-enones. cas.cn While primary amines react readily, secondary amines can also participate despite increased steric hindrance. cas.cn However, highly sterically hindered amines may result in lower yields. cas.cn The lower nucleophilicity of aryl amines can also affect the reaction outcome. cas.cn
Thiols: Thiols are effective nucleophiles for the substitution of the bromine atom. Research has shown that the reaction of 3-bromocyclohex-2-enones with thiols can lead to the formation of meta-(alkylsulfanyl)phenols and meta-(arylsulfanyl)phenols through a subsequent aromatization process. researchgate.net
Alkoxides: Alkoxides, such as those derived from phenols, react with 3-halocyclohex-2-enones in the presence of a base like potassium carbonate to yield 3-(aryloxy)cyclohex-2-en-1-ones. smolecule.com This reaction provides a pathway to various aryloxy-substituted cyclic enones.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound Analogs
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Phenols | K₂CO₃ | 3-(Aryloxy)cyclohex-2-en-1-ones smolecule.com |
| Thiols | Base, followed by aromatization | meta-(Alkylsulfanyl)phenols or meta-(Arylsulfanyl)phenols researchgate.net |
The vinylic C-Br bond in this compound can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of a new carbon-carbon bond at the α-position.
One notable application of this reactivity is in the α-arylation of lactams. A reported method utilizes 2-bromo- and 2-chloro-3-methoxycyclohex-2-enone as m-hydroxyphenyl cation synthons for this purpose. researchgate.net This synthetic sequence has been successfully applied in the synthesis of the analgesic drug meptazinol (B1207559). researchgate.net The process involves the coupling of the haloenone with a lactam, followed by subsequent transformations to yield the desired functionalized product.
Furthermore, research has demonstrated that 3-bromocyclohex-2-en-1-one can undergo coupling with other molecules, such as in the asymmetric photochemical C(sp³)–H functionalization to form optically active 1,2-diols with excellent enantioselectivity. researchgate.net This highlights the versatility of this compound as a building block in complex organic synthesis.
Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)
Transformations Involving the Carbonyl Group
The carbonyl group of this compound is another key site for chemical transformations, particularly reductions to form chiral alcohols. Stereoselective reduction methods are crucial for producing enantiomerically pure compounds, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. almacgroup.comthieme-connect.de
The asymmetric reduction of the prochiral ketone in this compound can be achieved through both biocatalytic and chemical methods, affording access to either the (S)- or (R)-enantiomer of the corresponding alcohol.
Carbonyl reductase (CRED) enzymes, also known as ketoreductases (KREDs), have become a preferred method for the asymmetric reduction of prochiral ketones due to their high specificity and enantioselectivity under mild, physiological conditions. almacgroup.comthieme-connect.de These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl carbon. thieme-connect.denih.gov
In the reduction of this compound, CRED enzymes can produce the corresponding chiral alcohol, (S)-2-bromo-2-cyclohexen-1-ol, with high yield and enantiomeric excess (ee). almacgroup.com A study reported the isolation of (S)-2-bromo-2-cyclohexen-1-ol in 88% yield and 99.8% ee. almacgroup.com The process often employs a coupled-substrate approach for cofactor regeneration, where a simple alcohol like isopropanol (B130326) is oxidized to acetone. almacgroup.comresearchgate.net To overcome equilibrium limitations, techniques such as in situ product removal (ISPR) by sparging with saturated air can be employed. almacgroup.comresearchgate.net Reaction conditions such as temperature and pH are optimized to maximize enzyme activity and stability, with a typical temperature around 30 °C and a pH of 7. almacgroup.com
Table 2: Biocatalytic Reduction of this compound
| Enzyme System | Product | Yield | Enantiomeric Excess (ee) | Key Conditions |
|---|
The Corey-Bakshi-Shibata (CBS) reduction is a well-established chemical method for the enantioselective reduction of ketones. organic-chemistry.org This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex, to achieve high levels of stereocontrol. organic-chemistry.org
The CBS reduction has been successfully applied to this compound and its derivatives. For instance, a modified CBS reagent was used to produce (S)-3-bromocyclohex-2-en-1-ol in 95% yield and 99% ee. almacgroup.com Similarly, the synthesis of (+)-crispatanolide, a natural product, commenced from a 3-substituted-2-bromocyclohex-2-en-1-one, which underwent a CBS reduction as a key stereochemistry-defining step. researchgate.netresearchgate.net
Table 3: Comparison of Stereoselective Reduction Methods for this compound
| Method | Reagent/Catalyst | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Modified CBS Reduction | Modified CBS Reagent | (S)-3-bromocyclohex-2-en-1-ol | 95% almacgroup.com | 99% almacgroup.com |
Reductions to Chiral Alcohols: Stereoselective Methodologies
Lanthanoid-Catalyzed Reductions with Complex Hydrides
The reduction of α,β-unsaturated ketones, such as this compound, can lead to a mixture of products arising from 1,2-addition (yielding an allylic alcohol) or 1,4-addition (conjugate reduction, yielding a saturated ketone). The use of complex hydrides like sodium borohydride (B1222165) (NaBH₄) in the presence of lanthanoid catalysts, particularly lanthanoid(III) chlorides (LnCl₃), has been shown to significantly influence the regioselectivity of this transformation.
Research has demonstrated that lanthanoid chlorides are effective catalysts for the regioselective 1,2-reduction of α-enones by NaBH₄ in alcoholic solvents like methanol. researchgate.net The primary role of the lanthanoid ion (Ln³⁺) is to catalyze the decomposition of the borohydride by the solvent, leading to the formation of alkoxyborohydrides. researchgate.net These modified hydride reagents are believed to be responsible for the high regioselectivity observed. Furthermore, the presence of Ln³⁺ ions can also alter the stereoselectivity of the reduction, enhancing the axial attack on cyclohexanone (B45756) systems. researchgate.net This catalytic system provides a mild and efficient method for selectively reducing the carbonyl group of enones while preserving the carbon-carbon double bond.
| Catalyst System | Hydride Source | Substrate Type | Predominant Product | Key Finding | Reference |
| LnCl₃ (e.g., CeCl₃) | NaBH₄ in Methanol | α,β-Unsaturated Ketones | Allylic Alcohol (from 1,2-Reduction) | Lanthanoid ions catalyze the formation of alkoxyborohydrides, which are selective for 1,2-reduction. | researchgate.net |
Oxidative Derivatizations and Carbonyl Transformations
The carbonyl group and the allylic positions of this compound and its derivatives are amenable to various oxidative transformations. These reactions are crucial for introducing further functionality and for the synthesis of complex molecular architectures.
One significant transformation is the oxidative transposition of an allylic alcohol. For instance, a tertiary allylic alcohol, which can be formed via a 1,2-addition of an organometallic reagent to the enone, can undergo an oxidative transposition to yield a new enone. The use of pyridinium (B92312) chlorochromate (PCC) is effective for this purpose. acs.org This sequence allows for the relocation of the enone functionality within the ring system, providing access to different isomers.
Another common oxidative method involves the use of Dess-Martin periodinane, which is a mild oxidant used for the conversion of alcohols to aldehydes or ketones. escholarship.org This reagent is particularly useful when dealing with sensitive substrates where harsh oxidation conditions might lead to side reactions or decomposition. For example, a secondary alcohol within a complex derivative of the cyclohexenone scaffold can be selectively oxidized to the corresponding ketone without affecting other functional groups. escholarship.org
Reactivity of the Conjugated Enone System
The conjugated system in this compound, comprising the C=C double bond and the carbonyl group, is the primary site of its reactivity, enabling a wide range of transformations including conjugate additions and cycloadditions.
Conjugate Additions (e.g., Cyanide Addition for the Synthesis of 3-Oxocycloalkene-1-carbonitriles)
The synthesis of 3-oxocyclohex-1-ene-1-carbonitrile is a valuable transformation that utilizes the reactivity of the enone system. This product serves as a versatile building block in organic synthesis. orgsyn.org The process can be achieved via a two-step sequence starting from cyclohexenone, which involves bromination to form an intermediate like 2-bromocyclohex-2-enone, followed by the conjugate addition of cyanide. orgsyn.org The subsequent elimination of hydrogen bromide, often facilitated by gentle heating, yields the desired 3-oxocyclohex-1-ene-1-carbonitrile. orgsyn.org This bromination-cyanation sequence is an efficient and cost-effective method for producing these functionalized building blocks on a gram scale. orgsyn.org
The resulting 3-oxocyclohex-1-ene-1-carbonitrile is a highly useful intermediate, participating in various subsequent reactions such as cycloadditions and further conjugate additions. researchgate.net For example, the sequential addition of two different Grignard reagents allows for stepwise 1,2- and 1,4-additions, creating complex C-magnesiated nitrile intermediates. orgsyn.org
| Starting Material | Reagents | Intermediate | Product | Overall Yield | Reference |
| Cyclohexenone | 1. Br₂; 2. NaCN | 2-Bromocyclohex-2-enone | 3-Oxocyclohex-1-ene-1-carbonitrile | ~71% (for cycloheptenone analog) | orgsyn.org |
Cycloaddition Reactions and Pericyclic Processes
The electron-deficient double bond of this compound and its derivatives makes it an excellent dienophile in cycloaddition reactions, particularly the Diels-Alder reaction.
Diels-Alder Cycloadditions, including Intramolecular Trapping Strategies and Strain-Activated Phenomena
The Diels-Alder reaction provides a powerful method for constructing bicyclic systems with high stereocontrol. 2-Halocycloalk-2-enones, including 2-bromocyclohex-2-enone, have been used as dienophiles in Lewis acid-catalyzed Diels-Alder reactions. nih.gov While early studies with catalysts like tin(IV) chloride showed low yields, the use of methylaluminum dichloride (MeAlCl₂) has been found to be more effective, leading to cis-fused bicyclic ketones bearing an angular halogen. nih.gov
A particularly innovative strategy involves the use of strain-activated phenomena. In this approach, derivatives of this compound are used to generate highly reactive, transient intermediates like 1,2-cyclohexadienes (cyclic allenes). acs.orgnih.gov These strained allenes are excellent dienophiles and can be trapped intramolecularly. For instance, substrates assembled from 3-ethoxy-2-bromocyclohex-2-enone, featuring a tethered furan (B31954), can be induced to form a cyclic allene (B1206475). acs.orgresearchgate.net This intermediate then undergoes a rapid intramolecular [4+2] cycloaddition with the furan trap to produce complex tetracyclic scaffolds in a single step under mild conditions. acs.orgnih.govacs.org These reactions are highly stereoselective, typically yielding the endo isomer as the sole diastereomer. nih.govacs.org A fascinating aspect of this chemistry is the potential for retro-Diels-Alder reactions; cleavage of certain protecting groups on the cycloadduct can lead to a room-temperature cycloreversion, regenerating a tethered cyclohexenone. acs.orgacs.org
| Dienophile Precursor | Diene | Key Feature | Product Type | Reference |
| 2-Bromocyclohex-2-enone | 2,3-Dimethyl-1,3-butadiene | Lewis Acid Catalysis (MeAlCl₂) | cis-Fused Bicyclic Ketone | nih.gov |
| 3-Ethoxy-2-bromocyclohex-2-enone derivative with pendent furan | Pendent Furan (intramolecular) | Strain-Activated Allene Intermediate | Tetracyclic Oxabridged Scaffold | acs.org, nih.gov, acs.org |
Photocyclization Reactions of Derived Styrylcyclohexenones
Derivatives of this compound are precursors to compounds that can undergo photochemical reactions. Specifically, 3-styrylcyclohex-2-enones can be synthesized via Heck reaction of this compound with various styrenes. arkat-usa.org These styrylcyclohexenones, which possess a stilbene-like conjugated system, can undergo photochemical cyclization. arkat-usa.org
Upon irradiation with ultraviolet light in a solvent like dichloromethane (B109758), 3-styrylcyclohex-2-enones cyclize to form 2,3-dihydro-1H-phenanthren-4-ones. arkat-usa.org The reaction proceeds through a necessary trans to cis photoisomerization, which is then followed by the photocyclization and subsequent dehydrogenation to yield the aromatic phenanthrenone (B8515091) core. arkat-usa.org The yields of these photocyclization products are moderate, and the reaction exhibits interesting regioselectivity. For example, with a 2',4'-dimethoxystyryl substituent, cyclization occurs to avoid placing the methoxy (B1213986) group at the C-5 position adjacent to the C-4 carbonyl, likely due to steric hindrance in the transition state. arkat-usa.org
| Styrylcyclohexenone Substrate (Derived from this compound) | Product | Yield | Key Observation | Reference |
| 5,5-Dimethyl-3-(4'-methoxystyryl)cyclohex-2-enone | 7-Methoxy-2,2-dimethyl-2,3-dihydro-1H-phenanthren-4-one | 53% | Successful photocyclization. | arkat-usa.org |
| 3-(2',4'-Dimethoxystyryl)-5,5-dimethylcyclohex-2-enone | 6,8-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-phenanthren-4-one | 36% | Cyclization avoids steric clash between C5-methoxy and C4-carbonyl. | arkat-usa.org |
| 3-(2',5'-Dimethoxystyryl)-5,5-dimethylcyclohex-2-enone | No cyclization product | Reaction fails, likely due to steric hindrance in the required transition state. | arkat-usa.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound serves as a versatile substrate in a variety of transition metal-catalyzed cross-coupling reactions. Its vinyl bromide moiety allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures.
Heck Coupling Reactions with Alkenes and Styrenes to Form Conjugated Systems
The Heck reaction, a palladium-catalyzed C-C bond-forming process, is a powerful tool for the arylation or vinylation of alkenes. mdpi.com In the context of this compound, this reaction facilitates the coupling with various alkenes and styrenes to generate 3-alkenyl-cyclohex-2-enones, which are important conjugated systems.
The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) or bis(triphenylphosphine)palladium(II) chloride, a base (e.g., triethylamine, potassium carbonate), and a phosphine (B1218219) ligand. sctunisie.org The choice of halide in the cyclohexenone substrate can influence the reaction conditions; while both 3-chloro- and this compound can be used, the bromo derivative often provides good yields. arkat-usa.org For instance, the Heck reaction of 5,5-dimethyl-3-bromocyclohex-2-enone with various styrenes has been successfully employed to synthesize 3-styrylcyclohex-2-enones. arkat-usa.org These reactions are crucial for creating precursors for more complex structures, such as dihydrophenanthrenones through subsequent photochemical cyclization. arkat-usa.org
The general mechanism of the Heck reaction involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the double bond in the product and produces a hydridopalladium complex, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. sctunisie.orgresearchgate.net
Table 1: Examples of Heck Coupling Reactions with Substituted Cyclohexenones
| Cyclohexenone Derivative | Alkene/Styrene | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 5,5-Dimethyl-3-bromocyclohex-2-enone | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-5,5-Dimethyl-3-styrylcyclohex-2-enone | arkat-usa.org |
| 5,5-Dimethyl-3-chlorocyclohex-2-enone | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-5,5-Dimethyl-3-styrylcyclohex-2-enone | arkat-usa.org |
Sonogashira Cross-Coupling with Terminal Alkynes: Exploration of Reaction Conditions and Mechanistic Pathways
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org this compound is a suitable vinyl bromide substrate for this transformation, leading to the formation of 3-alkynyl-cyclohex-2-enones, which are valuable building blocks in organic synthesis.
The reactivity of the halide in Sonogashira couplings follows the general trend I > OTf > Br > Cl, meaning that vinyl bromides like this compound are effective substrates, though they may sometimes require heating. wikipedia.orgnrochemistry.com The reaction tolerates a wide range of functional groups and can often be carried out under mild, room temperature conditions. wikipedia.orgnrochemistry.com
The catalytic cycle is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the vinyl bromide (this compound) to form a Pd(II) complex.
Copper Cycle : The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of the base to form a copper(I) acetylide. wikipedia.org
Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex.
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final conjugated enyne product and regenerate the Pd(0) catalyst. nrochemistry.com
Copper-free Sonogashira protocols have also been developed, where the base is believed to be crucial for the deprotonation of the alkyne, allowing it to coordinate to the palladium center. libretexts.org The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂), copper source, base (e.g., diisopropylamine, triethylamine), and solvent (e.g., THF) are critical parameters that are optimized to achieve high yields. libretexts.orgnrochemistry.com For example, the Sonogashira coupling of this compound has been reported to proceed in 60% yield when heated to 55 °C. researchgate.net
Table 2: Typical Reaction Conditions for Sonogashira Coupling
| Component | Example Reagent/Condition | Role in Reaction | Reference |
|---|---|---|---|
| Vinyl Halide | This compound | Electrophilic partner | researchgate.net |
| Terminal Alkyne | Phenylacetylene | Nucleophilic partner | libretexts.org |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (0.05 eq) | Primary catalyst for C-C bond formation | nrochemistry.com |
| Copper Co-catalyst | CuI (0.025 eq) | Activates alkyne, increases reaction rate | nrochemistry.com |
| Base | Diisopropylamine (7.0 eq) | Deprotonates alkyne, neutralizes HBr byproduct | nrochemistry.com |
| Solvent | THF | Reaction medium | nrochemistry.com |
| Temperature | Room Temperature to 55 °C | Provides activation energy | nrochemistry.comresearchgate.net |
C(sp³)-H Functionalization and Cross-Coupling Strategies Employing this compound
While cross-coupling reactions traditionally focus on the C(sp²)-Br bond of this compound, emerging strategies have begun to explore its role in C(sp³)-H functionalization reactions. In these transformations, the enone can act as a coupling partner in reactions that activate C(sp³)-H bonds in other molecules.
One notable example involves a photochemical C(sp³)–H functionalization where this compound is coupled with other molecules to form complex diol structures. researchgate.net For instance, the alkenyl bromide of this compound was successfully coupled with a protected diol to provide an optically active 1,2-diol with excellent enantioselectivity. researchgate.net This highlights the potential of using this compound in strategies that forge C(sp³)–C(sp²) bonds, moving beyond its traditional reactivity.
Furthermore, palladium-catalyzed methods are being developed for the direct γ-C(sp³)-arylation of related cyclohexenone systems. rsc.org Although these methods have been demonstrated on β-alkoxy cyclohexenones, they point towards advanced strategies where C-H bonds at the γ-position (C5) of the cyclohexenone ring could be targeted for functionalization. Such reactions often proceed through the formation of a dienolate intermediate, followed by a organic-chemistry.orgCurrent time information in Chatham County, US.-hydride shift to enable arylation at the C(sp³) position. rsc.org These cutting-edge methods expand the synthetic utility of the cyclohexenone scaffold beyond the immediate vicinity of the carbonyl and double bond.
Palladium-Catalyzed Coupling Reactions in the Construction of Complex Organic Molecules
The reactivity of this compound in palladium-catalyzed reactions makes it a valuable building block for the synthesis of complex organic molecules, including polycyclic and heterocyclic systems. Annulation reactions, where multiple bonds are formed in a single operation, are particularly powerful.
Palladium-catalyzed annulation reactions can utilize this compound or its derivatives to construct fused ring systems. rsc.orgnih.gov For example, a palladium-catalyzed three-component annulation reaction has been developed to synthesize highly substituted furans from β-keto esters, propargyl carbonate, and aryl iodides, showcasing a cascade process involving oxidative addition, decarboxylation, and intramolecular O-alkylation. organic-chemistry.org While not directly using this compound, this illustrates the type of complex transformations where related enone structures are employed.
In another strategy, palladium-catalyzed intramolecular Alder-ene reactions of derivatives prepared from chiral precursors have been used to synthesize haemanthamine-type alkaloids. rsc.org Furthermore, cascade reactions involving the arylation of β-substituted cyclic enones with haloanilines, followed by an intramolecular aza-Michael addition, have been used to construct C2-spiroindolines. researchgate.net These examples underscore the role of palladium-catalyzed couplings of cyclohexenone systems in rapidly building molecular complexity, often setting the stage for subsequent cyclizations or cascade processes to form intricate molecular architectures.
Rearrangement Reactions and Cascade Processes
Beyond simple coupling reactions, this compound and its derivatives can participate in more complex transformations involving skeletal rearrangements and multi-step cascade sequences.
Mechanistic Investigations of 1,2-Alkyl/Aryl Shifts in Enone Systems
Rearrangements involving 1,2-shifts of alkyl or aryl groups are fundamental transformations in organic chemistry. In cyclohexenone systems, these shifts can be triggered under various conditions, including photochemical and thermal activation. Photochemical rearrangements of 4,4-disubstituted cyclohexenones are well-documented and can proceed through different pathways, including the "lumiketone" rearrangement and Type B rearrangements involving 1,2-aryl or vinyl migration. These reactions are known to proceed from excited triplet states of the enone.
In thermal reactions, rearrangements can be induced by the formation of specific intermediates. For example, the Favorskii rearrangement of α-halo ketones, including cyclic systems like 2-bromocyclohexanone (B1249149), proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.orgddugu.ac.in This reaction, which occurs in the presence of a base, leads to ring contraction. wikipedia.org While this compound is an α',β'-unsaturated halo ketone, its rearrangement pathways can differ. However, under certain conditions, related α-haloketones can undergo a quasi-Favorskii rearrangement, which involves a semibenzilic acid-type mechanism without a cyclopropanone intermediate, especially when enolate formation is not possible. wikipedia.org
Recent studies have also investigated 1,2-aryl migrations in different contexts, such as those induced by amide C-N bond formation in alkyl aryl ketones, which proceed through a nucleophilic migration mechanism. researchgate.net While not directly studying this compound, these mechanistic investigations provide a framework for understanding the potential for 1,2-shifts within related enone structures, which could be triggered by specific reagents or reaction conditions to induce skeletal reorganization.
Oxidative Nazarov Cyclization Pathways and Divergent Synthesis
The Nazarov cyclization is a powerful acid-catalyzed reaction that transforms divinyl ketones into cyclopentenones through a 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.org While classic Nazarov cyclizations are well-established, modern variations, including oxidative pathways, have expanded the reaction's scope and applicability in complex molecule synthesis. This compound, with its inherent functionality, can serve as a precursor to substrates for such transformations.
Although direct oxidative Nazarov cyclization of this compound itself is not prominently documented, its derivatives are key intermediates in synthetic routes that feature this reaction. For instance, in the total synthesis of various natural products, this compound is a versatile starting material. almacgroup.com It can be elaborated into more complex divinyl ketone precursors susceptible to Nazarov cyclization. The bromine atom provides a handle for further functionalization, such as cross-coupling reactions, to introduce the second vinyl group necessary for the cyclization.
An interesting facet of the Nazarov cyclization is its potential for divergent synthesis, allowing access to multiple, structurally distinct products from a common intermediate. researchgate.net For example, a study on the total synthesis of calyciphylline A-type alkaloids utilized an oxidative Nazarov cyclization as a pivotal step. rsc.org This reaction facilitated the construction of a key cyclopentanone (B42830) core, which was then divergently converted into three different natural products. rsc.org The strategic placement of substituents on the divinyl ketone precursor, often derived from functionalized cyclohexenones, dictates the reaction's outcome and the subsequent synthetic pathways.
The general mechanism of the Nazarov cyclization involves the generation of a pentadienyl cation upon activation of the ketone by a Lewis or Brønsted acid. wikipedia.orgorganic-chemistry.org This cation then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which, after elimination and tautomerization, yields the cyclopentenone product. wikipedia.org In an oxidative Nazarov cyclization, the substrate is designed such that the cyclization is followed by an oxidation step, or the reaction conditions themselves promote oxidation, leading to a more functionalized product.
The utility of these pathways is highlighted in the synthesis of complex polycyclic frameworks. For example, a photo-Nazarov reaction, an excited-state variation, has been employed in the total synthesis of certain natural products, demonstrating the versatility of this cyclization under different reaction conditions. rsc.org
Table 1: Examples of Nazarov Cyclizations in Divergent Synthesis
| Precursor Type | Catalyst/Conditions | Key Intermediate | Final Products | Ref. |
| Aryl Dienyl Ketone | Lewis Acid (e.g., FeCl₃) | Indanone Core | Tetrapetalone A Analogs | escholarship.org |
| Tertiary Divinyl Carbinol | TEMPO, BF₃·OEt₂ | Enone Moiety | Calyciphylline A-Type Alkaloids | rsc.org |
| 2-Alkoxy-1,4-pentadien-3-one | Lewis Acid | Substituted Cyclopentenone | Functionalized Cyclopentanoids | organic-chemistry.org |
Electrocyclic Reactions and Their Role in Stereochemical Control
Electrocyclic reactions are a class of pericyclic reactions characterized by the formation of a sigma bond between the termini of a conjugated π-system, or the reverse ring-opening process. scribd.commasterorganicchemistry.com These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on whether the reaction is conducted under thermal or photochemical conditions. scribd.com
This compound and its derivatives are valuable substrates in synthetic sequences that employ electrocyclic reactions to control stereochemistry. A key strategy involves the electrocyclic ring-opening of cyclopropane-containing precursors. For instance, the induced electrocyclic opening of meso-cyclopropanes can generate π-allyl cations. rsc.org These reactive intermediates can then be trapped in situ by nucleophiles. This strategy has been successfully applied in the asymmetric total synthesis of alkaloids like crinine (B1220781) and haemanthamine (B1211331). rsc.org The desymmetrizing nucleophilic trapping of the π-allyl cation generated from the electrocyclic ring-opening allows for the creation of chiral, non-racemic products. rsc.org Specifically, this approach has been used to generate enantiopure 2-bromocyclohex-2-en-1-amines, which are versatile chiral building blocks. rsc.org
Another example of an electrocyclic reaction relevant to the chemistry of cyclohexenone systems is the retro-6π-electrocyclization. In a synthetic route towards the naphterpin (B1215475) family of natural products, heating a precursor with MgBr₂ induced a retro-6π-electrocyclization followed by alkene isomerization to form a reactive enone. rsc.org This enone then underwent an intramolecular Diels-Alder reaction, demonstrating a powerful cascade sequence initiated by an electrocyclic reaction. rsc.org
The stereochemical outcome of these reactions is highly predictable. For a 4π-electron system, such as the ring-opening of a cyclobutene (B1205218) to a butadiene, thermal conditions favor a conrotatory motion, while photochemical conditions favor a disrotatory motion. masterorganicchemistry.com For a 6π-electron system, the stereochemical preferences are reversed. This predictability is a cornerstone of modern stereocontrolled synthesis.
The application of these principles allows for the construction of complex molecular architectures with a high degree of stereochemical precision. The enantioenriched (S)-3-bromocyclohex-2-en-1-ol, accessible through enzymatic reduction of this compound, has served as a chiral starting material in a synthesis featuring a domino Prins cyclization/Wagner-Meerwein rearrangement, showcasing the integration of stereocontrolled starting materials with powerful cyclization strategies. nih.gov
Table 2: Stereochemical Control via Electrocyclic Reactions
| Reaction Type | Substrate Type | Conditions | Key Stereochemical Outcome | Application | Ref. |
| Electrocyclic Ring-Opening | meso-Cyclopropane | Lewis Acid/Heat | Desymmetrization via nucleophilic trapping of π-allyl cation | Asymmetric synthesis of crinine and haemanthamine alkaloids | rsc.org |
| Retro-6π-Electrocyclization | Fused Cyclohexadiene | Thermal (MgBr₂) | Formation of a reactive enone intermediate | Synthesis of naphterpins | rsc.org |
| Photo-Nazarov Cyclization (4π) | Divinyl Ketone | UV light | Formation of allylic carbocation with defined stereochemistry | Synthesis of (−)-rhodomollanol A | nih.gov |
Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromocyclohex 2 Enone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbons.
The ¹H NMR spectrum of 3-bromocyclohex-2-enone provides distinct signals for its vinyl and aliphatic protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the vinyl proton (H2) appears as a triplet at approximately 7.42 ppm with a coupling constant (J) of 4.5 Hz. This downfield shift is characteristic of a proton attached to a double bond within an α,β-unsaturated ketone system. The aliphatic protons of the cyclohexene (B86901) ring resonate further upfield. The protons at the C6 position, adjacent to the carbonyl group, typically appear as a multiplet around 2.60-2.64 ppm. The protons at the C4 position, allylic to the bromine-substituted carbon, are observed as a multiplet in the range of 2.43-2.47 ppm. The protons at the C5 position generally resonate as a multiplet between 2.04 and 2.10 ppm. orgsyn.org
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.42 | t | 4.5 |
| H₂-4 | 2.43-2.47 | m | - |
| H₂-5 | 2.04-2.10 | m | - |
| H₂-6 | 2.60-2.64 | m | - |
Data sourced from Organic Syntheses Procedure. orgsyn.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound in CDCl₃, the carbonyl carbon (C1) exhibits a characteristic downfield resonance at approximately 191.4 ppm. The bromine-substituted olefinic carbon (C3) is found around 124.0 ppm, while the other olefinic carbon (C2) resonates at about 151.3 ppm. The aliphatic carbons of the ring appear at higher field strengths: C6 at 38.5 ppm, C4 at 28.5 ppm, and C5 at 22.8 ppm. orgsyn.org
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | 191.4 |
| C2 (=CH) | 151.3 |
| C3 (-CBr) | 124.0 |
| C4 (-CH₂) | 28.5 |
| C5 (-CH₂) | 22.8 |
| C6 (-CH₂) | 38.5 |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments of complex molecules. While specific 2D NMR data for the parent this compound is not extensively reported in readily available literature, the application of these techniques to its derivatives is common practice in structural elucidation. libretexts.orgemerypharma.com
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectra establish direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. For instance, in this compound, an HMBC spectrum would be expected to show a correlation between the vinyl proton (H2) and the carbonyl carbon (C1), as well as the bromine-substituted carbon (C3). Similarly, correlations between the aliphatic protons and adjacent carbons would confirm the ring structure.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule, which is crucial for conformational and stereochemical analysis. For derivatives of this compound, NOESY experiments can help establish the relative stereochemistry of substituents on the cyclohexene ring. For example, a NOESY experiment on a substituted derivative could show a correlation between a proton on the ring and a proton on a side chain, indicating that they are on the same face of the molecule. uni-muenchen.dersc.org The application of these techniques is particularly important in the synthesis of complex natural products and their analogues where precise stereochemical control is essential. rsc.org
Two-Dimensional NMR Techniques (e.g., HMQC, HSQC, HMBC) for Establishing Connectivity and Long-Range Coupling Interactions
Infrared (IR) Spectroscopy: Identification of Characteristic Vibrations of the α,β-Unsaturated Ketone and Carbon-Bromine Bond
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, the most prominent absorption band is that of the α,β-unsaturated ketone. The carbonyl (C=O) stretching vibration typically appears in the region of 1680-1690 cm⁻¹. The carbon-carbon double bond (C=C) stretching of the enone system gives rise to a band around 1598 cm⁻¹. orgsyn.org The stretching vibration of the carbon-bromine (C-Br) bond is expected to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| α,β-Unsaturated Ketone (C=O) | Stretch | ~1680 |
| Alkene (C=C) | Stretch | ~1598 |
| Carbon-Bromine (C-Br) | Stretch | 600-800 |
Data primarily sourced from Organic Syntheses Procedure and general spectroscopic principles. orgsyn.org
V. Applications in Complex Molecule Synthesis and Chemical Biology Research
Total Synthesis of Natural Products
The strategic utility of 3-bromocyclohex-2-enone is prominently demonstrated in the total synthesis of various natural products, where it serves as a key precursor for constructing complex core structures.
Precursor in the Synthesis of Sesquiterpenes (e.g., Echinopines A and B)
The total synthesis of the sesquiterpenes Echinopine A and B, which feature a unique [3.5.5.7] carbon framework, has been accomplished using this compound as a starting material. almacgroup.comnih.gov In these syntheses, the chiral alcohol derived from the reduction of this compound is a crucial intermediate. almacgroup.com For instance, Nicolaou and coworkers utilized (S)-2-bromo-2-cyclohexen-1-ol, obtained via a Corey-Bakshi-Shibata (CBS) reduction of the parent enone, to initiate a sequence of reactions that ultimately led to the formation of the complex polycyclic core of the echinopines. almacgroup.comorganic-chemistry.org This approach highlights the importance of this compound in providing a stereochemically defined starting point for the synthesis of these intricate natural products. almacgroup.com
Intermediate in the Total Synthesis of Alkaloids (e.g., (+)-trans-195A, Arcutinidine, Arcutinine, Arcutine)
This compound has proven to be an indispensable intermediate in the enantioselective synthesis of several complex alkaloids.
The decahydroquinoline (B1201275) alkaloid (+)-trans-195A , isolated from the skin of dendrobatid frogs, was synthesized utilizing (S)-2-bromo-2-cyclohexen-1-ol, derived from this compound. almacgroup.comnih.gov This chiral building block was instrumental in establishing the stereochemistry of the final natural product. almacgroup.com
In the synthesis of the C20-diterpenoid alkaloids Arcutinidine, Arcutinine, and Arcutine , Li and coworkers employed an enantioenriched pentacyclic compound prepared from (S)-3-bromocyclohex-2-en-1-ol. acs.orgresearchgate.net This intermediate underwent a key domino Prins cyclization/Wagner-Meerwein rearrangement to construct the complex core structure of these alkaloids. acs.orgnih.govchemrxiv.org The synthesis of these arcutine-type alkaloids was achieved through a scalable route that hinged on the strategic use of this chiral precursor derived from this compound. acs.orgnih.govresearchgate.net
Table 1: Alkaloids Synthesized Using this compound Derivatives
| Alkaloid | Class | Key Synthetic Strategy | Reference |
|---|---|---|---|
| (+)-trans-195A | Decahydroquinoline | Ring-rearrangement metathesis | almacgroup.comnih.gov |
| Arcutinidine | C20-Diterpenoid | Prins cyclization/Wagner-Meerwein rearrangement | acs.orgresearchgate.netnih.gov |
| Arcutinine | C20-Diterpenoid | Prins cyclization/Wagner-Meerwein rearrangement | acs.orgresearchgate.netnih.gov |
| Arcutine | C20-Diterpenoid | Prins cyclization/Wagner-Meerwein rearrangement | acs.orgresearchgate.netnih.gov |
Role in the Enantioselective Synthesis of Chiral Polycyclic Frameworks (e.g., Crispatanolide)
The enantioselective synthesis of (+)-crispatanolide , a natural product isolated from the liverwort Makinoa crispata, was successfully achieved starting from a 3-substituted-2-bromocyclohex-2-en-1-one derivative. researchgate.net The synthesis utilized a CBS reduction to establish the initial stereocenter, and the absolute configuration of the natural product was confirmed through this synthetic effort. researchgate.net This work underscores the utility of this compound as a scaffold for the construction of chiral polycyclic lactones.
Strategies for Stereoselective Introduction of Chiral Centers in Natural Product Synthesis
The enone functionality of this compound allows for various stereoselective transformations to introduce chiral centers, which is a critical aspect of natural product synthesis.
Asymmetric Reduction: The carbonyl group can be reduced to a hydroxyl group with high enantioselectivity using chiral reagents such as the Corey-Bakshi-Shibata (CBS) catalyst or biocatalytic methods employing carbonyl reductase (CRED) enzymes. almacgroup.comresearchgate.net This creates a chiral allylic alcohol that serves as a versatile intermediate for further functionalization. almacgroup.com
Conjugate Addition: The electron-deficient double bond is susceptible to conjugate addition reactions with a variety of nucleophiles. The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of these additions, leading to the formation of new stereocenters.
Diels-Alder Reactions: The enone system can participate as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic systems with controlled stereochemistry. This strategy has been employed in the synthesis of complex alkaloids. acs.orgresearchgate.net
These stereoselective strategies, often initiated from this compound, are fundamental to the efficient and elegant synthesis of complex, biologically active molecules.
Synthesis of Pharmaceutical and Agrochemical Intermediates
The versatility of this compound extends beyond natural product synthesis into the development of intermediates for the pharmaceutical and agrochemical industries.
Development of Novel Therapeutic Agents Utilizing this compound as a Key Intermediate
This compound and its derivatives serve as key intermediates in the synthesis of novel therapeutic agents. researchgate.net For example, chiral α-halo-α,β-unsaturated alcohols derived from the asymmetric reduction of this compound are valuable building blocks for the synthesis of pharmaceutical candidates. almacgroup.com The ability to generate these chiral intermediates on a larger scale, as demonstrated by the use of carbonyl reductase enzymes, highlights the industrial relevance of this starting material for drug development programs. almacgroup.com The diverse reactivity of the enone allows for the introduction of various pharmacophoric groups, making it a valuable scaffold for medicinal chemistry research. researchgate.net
Preparation of Substituted Resorcinol (B1680541) Monomethyl Ethers for Medicinal Chemistry Applications
A significant application of bromo-enone derivatives lies in the synthesis of substituted resorcinol monomethyl ethers, which are important structural motifs in medicinal chemistry. Research has demonstrated that 2-bromo-3-methoxycyclohex-2-en-1-ones can be readily alkylated at the C-6 position using various reactive halides. researchgate.netnih.gov Subsequent treatment with a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like toluene (B28343) at room temperature, facilitates a smooth elimination of the bromide and aromatization of the ring. researchgate.netnih.gov This process yields resorcinol monomethyl ethers with a defined substitution pattern, offering a regiochemically controlled route to these valuable compounds. researchgate.netualberta.ca
This methodology provides a new family of routes to substituted phenols. The initial deprotonation at C-6 of the 2-bromo-3-methoxycyclohex-2-en-1-one (B8403288) allows for the introduction of a variety of electrophiles, leading to efficient aromatization and the formation of benzene (B151609) derivatives with precise regiochemical outcomes. researchgate.net
Table 1: Synthesis of Substituted Resorcinol Monomethyl Ethers
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-Bromo-3-methoxycyclohex-2-en-1-one | 1. LDA, THF, -78 °C; 2. Alkyl halide; 3. DBU, Toluene, rt | Substituted resorcinol monomethyl ether | Varies |
Note: Yields are dependent on the specific alkyl halide used.
Synthesis of Analgesic Drugs (e.g., Meptazinol) through α-Arylation of Lactams
The utility of brominated cyclohexenone derivatives extends to the synthesis of pharmaceuticals, such as the analgesic drug meptazinol (B1207559). researchgate.netresearchgate.net Meptazinol, a partial μ-opioid receptor agonist, is a 3-phenylazepane (B1371516) derivative used for moderate to severe pain. hmdb.ca The synthesis of meptazinol can be achieved through the α-arylation of lactams using a m-hydroxyphenyl cation synthon derived from 2-bromo-3-methoxycyclohex-2-enone. researchgate.netresearchgate.net This approach highlights the role of the bromo-enone as a key building block in constructing the core structure of this analgesic compound.
The reaction sequence involves the use of 2-bromo- or 2-chloro-3-methoxycyclohex-2-enone as a reagent for the α-arylation of lactams, demonstrating a practical application of this class of compounds in the synthesis of medicinally relevant molecules. researchgate.netresearchgate.net
Building Block for Diverse Heterocyclic Systems and Functionalized Scaffolds
This compound and its derivatives serve as versatile starting materials for the construction of a wide array of heterocyclic systems and functionalized molecular scaffolds. The presence of multiple reactive sites allows for diverse synthetic transformations.
Synthesis of 3-Oxocycloalkene-1-carbonitriles as Versatile Scaffolds
A notable application of brominated cyclic enones is in the efficient and cost-effective synthesis of 3-oxocycloalkene-1-carbonitriles. orgsyn.orgresearchgate.net These compounds are valuable scaffolds for diversity-oriented synthesis due to the presence of three orthogonal functional groups: a ketone, an olefin, and a nitrile. orgsyn.org A common synthetic route involves the bromination of a cyclohexenone followed by a conjugate addition of cyanide. orgsyn.orgresearchgate.net The resulting intermediate readily undergoes dehydrohalogenation upon gentle heating to yield the desired 3-oxocyclohex-1-ene-1-carbonitrile. orgsyn.org This two-step, one-pot procedure is highly expedient and can be performed on a gram scale. orgsyn.org
The electron-deficient olefin in 3-oxocyclohex-1-ene-1-carbonitrile makes it an excellent participant in various cycloaddition and conjugate addition reactions, further expanding its utility as a versatile building block in organic synthesis. orgsyn.orgresearchgate.net
Table 2: Synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile
| Starting Material | Reagents | Product | Yield (over 2 steps) |
| Cyclohex-2-enone | 1. Br₂, CH₂Cl₂; 2. NaCN, H₂O | 3-Oxocyclohex-1-ene-1-carbonitrile | ~70% |
Formation of Complex Tetracyclic Structures via Intramolecular Cycloadditions
The reactivity of this compound derivatives can be harnessed to construct complex polycyclic systems. Research has shown that intramolecular [4+2] cycloaddition reactions of substituted 1,2-cyclohexadienes, generated from precursors like 3-ethoxy-2-bromocyclohex-2-enone, can lead to the formation of intricate tetracyclic scaffolds. researchgate.netacs.org These reactions often proceed in a single step under mild conditions and can be highly diastereoselective. acs.org
The process typically involves the assembly of substrates via a Stork-Danheiser alkylation of 3-ethoxy-2-bromocyclohex-2-enone, which allows for the introduction of a variety of tethers and trapping groups, such as furans. researchgate.netacs.org The subsequent generation of a strained 1,2-cyclohexadiene intermediate triggers a rapid intramolecular Diels-Alder reaction, yielding complex tetracyclic products. acs.orglookchem.com This strategy provides a powerful tool for the rapid construction of molecular complexity from relatively simple starting materials. researchgate.net
Desymmetrizing Nucleophilic Trapping Strategies for Accessing Chiral Amines and Diols
Derivatives of this compound are instrumental in sophisticated asymmetric synthesis strategies. One such approach involves the desymmetrizing nucleophilic trapping of meso-intermediates derived from these bromo-enones. For instance, the electrocyclic ring-opening of meso-cyclopropanes can generate π-allyl cations that are then trapped in situ by chiral amines. rsc.org This desymmetrization process provides access to diastereomeric pairs of 2-bromocyclohex-2-en-1-amines, which can be separated and used as valuable enantiopure intermediates in the synthesis of complex molecules like haemanthamine-type alkaloids. rsc.org
This strategy demonstrates the utility of bromo-cyclohexenone derivatives in creating stereochemically defined building blocks for the enantioselective synthesis of natural products and other chiral targets. rsc.org
Vi. Computational Chemistry and Theoretical Investigations of 3 Bromocyclohex 2 Enone
Electronic Structure Analysis and Reactivity Prediction
The reactivity of 3-bromocyclohex-2-enone is governed by the intricate interplay of its functional groups: the α,β-unsaturated ketone system and the vinyl bromide moiety. Computational methods are instrumental in dissecting the electronic properties that dictate its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, positing that reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comprgc.ac.in The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electrophile or electron acceptor. numberanalytics.com The energy gap between the interacting HOMO and LUMO is a critical factor; a smaller gap facilitates the reaction. imperial.ac.uk
For this compound, computational techniques like Density Functional Theory (DFT) are employed to calculate the energies and visualize the shapes of these frontier orbitals. mdpi.com Such analyses are crucial for predicting how the molecule will interact with other reagents. For instance, in Sonogashira cross-coupling reactions, DFT calculations have been used to establish reactivity profiles. A study demonstrated that for a successful coupling reaction between a halide and an alkyne, the HOMO energy of the halide, such as this compound, must be lower than that of the reacting alkyne. This energy difference ensures favorable orbital interaction for the reaction to proceed efficiently. mdpi.com
| Orbital | Role in Reactivity | Computational Insights and Predictions |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Nucleophilic / Electron-Donating | Primarily located on the π-system and heteroatoms (oxygen, bromine). Its energy level, calculated via DFT, is compared to the LUMO of a potential electrophile to predict reaction feasibility. In reactions where the enone is the nucleophile, the HOMO dictates the site of attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electrophilic / Electron-Accepting | Characterized by significant orbital coefficients on the carbonyl carbon and the β-carbon of the enone system. This distribution explains the molecule's susceptibility to nucleophilic attack at these positions, a common reaction pathway for α,β-unsaturated systems. |
| HOMO-LUMO Gap | Reactivity Indicator | The energy difference between the LUMO of this compound and the HOMO of a nucleophile determines the kinetic favorability of a reaction. A smaller gap generally implies a more facile reaction. |
The this compound molecule presents multiple sites susceptible to either electrophilic or nucleophilic attack. Computational analysis can map these properties across the molecule, providing a detailed picture of its reactivity. Methods such as DFT are used to generate electrostatic potential (ESP) maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
The primary electrophilic centers of this compound are the carbonyl carbon and the β-carbon, both of which are electron-deficient due to the resonance and inductive effects of the carbonyl group. The carbon atom bonded to the bromine is another electrophilic site, susceptible to nucleophilic substitution. Conversely, the carbonyl oxygen, with its lone pairs of electrons, is the main nucleophilic center.
| Site | Profile | Reason | Computational Analysis Method |
|---|---|---|---|
| Carbonyl Carbon (C1) | Electrophilic | Polarization of the C=O bond. | ESP Maps, Mulliken/NBO Charge Analysis |
| β-Carbon (C3) | Electrophilic | Conjugation with the carbonyl group (1,4-addition site). | LUMO coefficient analysis, ESP Maps |
| Carbonyl Oxygen | Nucleophilic | Presence of lone pair electrons. | HOMO coefficient analysis, ESP Maps |
| Vinyl Carbon (C2) | Electrophilic | Attached to the electronegative bromine atom. | ESP Maps, NBO Charge Analysis |
Application of Frontier Molecular Orbital (FMO) Theory (e.g., HOMO Energy Calculations for Reactivity Profiles)
Conformational Analysis and Stability Studies
The three-dimensional shape of this compound is critical to its reactivity. The cyclohexene (B86901) ring is not planar and exists in various conformations. Computational conformational analysis is used to identify the most stable geometries and the energy barriers between them. chemistrysteps.comgoogle.com
For cyclohexene derivatives, the most stable conformation is typically a "half-chair." Theoretical calculations, often using DFT or ab initio methods, can precisely determine the bond lengths, bond angles, and dihedral angles of the lowest-energy conformer. google.com In the case of this compound, the position of the bromine atom (pseudo-axial vs. pseudo-equatorial) is a key determinant of stability. Generally, bulky substituents prefer an equatorial or pseudo-equatorial position to minimize steric strain. However, stereoelectronic effects, such as hyperconjugation between the C-Br bond and the enone π-system, can also influence conformational preference and are quantifiable through methods like Natural Bond Orbital (NBO) analysis. researchgate.net Studies on the related 2-bromocyclohexanone (B1249149) have shown that stereoelectronic interactions can stabilize an axial conformation of the bromine. researchgate.net
Mechanistic Elucidation through Computational Modeling
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map out entire reaction pathways, identify intermediates, and characterize the transition states that connect them. escholarship.orgwalisongo.ac.id
A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. It represents the energy maximum along a reaction coordinate and is defined computationally as a first-order saddle point on the potential energy surface.
Using quantum mechanical methods like DFT, chemists can locate the geometry of transition states for reactions involving this compound. escholarship.org By calculating the energy of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This allows for the prediction of reaction rates and the comparison of competing reaction pathways. For example, in a reaction with a nucleophile, computational modeling can determine whether a 1,2-addition to the carbonyl or a 1,4-conjugate addition is kinetically favored by comparing the activation energies of the respective transition states. DFT studies on related enone systems have successfully been used to calculate these energy barriers and rationalize observed product distributions. escholarship.org
While this compound is not primarily known as a fluorophore, the computational principles for studying solvent interactions are broadly applicable. Solvents can significantly influence chemical processes by stabilizing or destabilizing reactants, products, and transition states. weebly.com When a molecule does exhibit fluorescence, the solvent environment can alter its absorption and emission spectra.
Computationally, solvent effects are typically modeled in two ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) or the SMD model calculate how this continuum polarizes in response to the solute's charge distribution, thereby accounting for bulk solvent effects. nih.gov
Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is more computationally intensive but can capture specific short-range interactions like hydrogen bonding.
If this compound were to be studied for potential solvatochromic properties (changes in color or fluorescence with solvent polarity), these computational models would be employed. Calculations would determine the energies of the ground state (S₀) and the first excited state (S₁) in different solvents. The solvent's polarity would differentially stabilize these states, leading to predictable shifts in the calculated absorption (S₀ → S₁) and fluorescence (S₁ → S₀) energies. weebly.com Based on available literature, specific investigations into the solvent-fluorophore interactions of this compound have not been a major research focus.
Transition State Characterization and Prediction of Reaction Pathways
Strain Energy Calculations for Derived Reactive Intermediates (e.g., Cyclic Allenes Generated from Related Precursors)
Computational chemistry provides indispensable tools for understanding the fleeting, high-energy reactive intermediates that can be generated from precursors related to this compound. Due to their transient nature, many of these intermediates cannot be isolated or studied by conventional experimental means. Theoretical calculations, particularly using methods like density functional theory (DFT), allow for the detailed investigation of their structure, stability, and reactivity. A key focus of these computational studies is the quantification of strain energy, which is a critical factor driving the subsequent reactions of these species.
Precursors such as 3-ethoxy-2-bromocyclohex-2-enone, which shares the core structure of this compound, are known to generate strained cyclic allenes like 1,2-cyclohexadiene upon elimination. acs.org Cyclic allenes are molecules that incorporate an allene (B1206475) functional group, which prefers a linear geometry, into a ring system. In smaller rings, this constraint leads to significant bond angle distortion and, consequently, high levels of strain energy. acs.orgnih.gov This stored potential energy makes them highly reactive dienophiles and electrophiles in various cycloaddition and nucleophilic addition reactions. acs.orgnih.gov
Theoretical investigations have been crucial in estimating the magnitude of this strain. Isodesmic and homodesmic equations, which are theoretical reactions that conserve the number and type of chemical bonds, are commonly employed at various levels of theory to calculate strain energies. nih.gov For instance, the allene functional group strain in 1,2-cyclohexadiene has been estimated to be approximately 32 kcal/mol. acs.orgnih.gov
Further computational studies have explored other related and even more strained C6 ring systems. The highly reactive isomer of benzene (B151609), 1,2,3-cyclohexatriene, is another example of a strained intermediate whose properties have been investigated theoretically. nih.gov The constraint of two formally sp-hybridized carbons within the six-membered ring results in a calculated strain energy of about 50 kcal/mol, a value comparable to that of benzyne. nih.govresearchgate.net These high strain energies are responsible for the kinetic and thermodynamic driving forces in reactions involving these intermediates, as the release of this strain provides a potent driving force. nih.gov
The table below summarizes the findings from various computational studies on the strain energies of reactive cyclic allene intermediates that can be generated from cyclohexenone-type precursors.
Table 1: Calculated Strain Energies of Reactive Cyclic Allene Intermediates
This table presents the calculated strain energies for various cyclic allenes related to cyclohexenone precursors. The strain energy is a measure of the excess energy due to the distortion of the molecule from its ideal geometry. These calculations are typically performed using density functional theory (DFT).
| Reactive Intermediate | Computational Method | Calculated Strain Energy (kcal/mol) | Reference(s) |
| 1,2-Cyclohexadiene | B3LYP/6-311+G(d,p)+ZPVE | 32 | nih.gov |
| 1,2,4-Cyclohexatriene | B3LYP/6-311+G(d,p)+ZPVE | 34 | nih.gov |
| 1,2,3-Cyclohexatriene | B3LYP-D3/6–311+G(d,p) | ~50 | nih.gov |
These computational results are vital for rationalizing and predicting the chemical behavior of intermediates derived from this compound and related compounds. The high strain energies confirm their status as highly reactive species, ready to engage in rapid, strain-releasing transformations. acs.orgnih.gov
Vii. Comparative Chemical Reactivity and Synthetic Strategies with Analogues
Influence of Substituent Effects on the Reactivity and Selectivity of 3-Bromocyclohex-2-enone Derivatives
The reactivity and selectivity of this compound are significantly influenced by the nature and position of substituents on the cyclohexene (B86901) ring. The inherent reactivity of the parent molecule is due to the conjugated enone system and the presence of a bromine atom, which can be a leaving group in nucleophilic substitutions or participate in various coupling reactions. smolecule.com
Electron-donating and electron-withdrawing groups on the ring can modulate the electrophilicity of the carbonyl carbon and the β-carbon, as well as the stability of reaction intermediates. For instance, electron-withdrawing substituents would be expected to increase the reactivity of the carbon-carbon double bond towards nucleophilic attack. uobabylon.edu.iq Conversely, electron-donating groups could enhance the reactivity in electrophilic substitution reactions, though these are less common for α,β-unsaturated ketones. uobabylon.edu.iq
The steric hindrance caused by substituents can also play a crucial role in directing the regioselectivity of reactions. For example, bulky substituents at the C-4 or C-6 positions could hinder the approach of nucleophiles to the β-carbon or the carbonyl group, respectively.
Research has shown that the Sonogashira cross-coupling reaction of this compound is sensitive to the electronic properties of the coupling partners. researchgate.netmdpi.com Electron-donating substituents on the reacting alkyne can lead to a higher activation barrier, while electron-withdrawing groups can lower this barrier, affecting the reaction efficiency. researchgate.netmdpi.com
Comparative Analysis with Isomeric Bromocyclohexenones (e.g., 2-Bromocyclohex-2-en-1-one)
A comparative analysis of this compound with its isomer, 2-bromocyclohex-2-en-1-one (B1278525), reveals significant differences in their reactivity and synthetic utility, primarily due to the different placement of the bromine atom relative to the carbonyl group.
In 2-bromocyclohex-2-en-1-one, the bromine atom is at the α-position of the enone system. This positioning makes it susceptible to nucleophilic attack at the carbonyl carbon, followed by elimination, or direct nucleophilic substitution at the α-carbon. nih.gov The synthesis of 2-bromocyclohex-2-en-1-one can be achieved through the bromination of cyclohexenone followed by dehydrobromination. orgsyn.org This isomer has been utilized in the synthesis of various compounds, including the analgesic drug meptazinol (B1207559), by serving as a precursor to meta-substituted phenols. researchgate.net
On the other hand, in this compound, the bromine is at the β-position. This makes the β-carbon a prime target for conjugate addition (Michael addition) reactions. libretexts.org Nucleophiles can add to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The resulting enolate can then be trapped by an electrophile. This reactivity pattern makes this compound a valuable building block for the synthesis of complex cyclic systems. For example, it can undergo cycloaddition reactions with nitrile oxides to form isoxazole (B147169) derivatives. smolecule.com
The difference in reactivity between these isomers can be exploited in synthetic strategies. For instance, while both can be used to generate phenolic compounds, the substitution patterns of the resulting phenols will differ based on the starting isomer. researchgate.net
Examination of Structural and Functional Group Variations in Related α,β-Unsaturated Halo Ketones
The chemical reactivity observed in this compound is part of a broader class of reactions characteristic of α,β-unsaturated halo ketones. uobabylon.edu.iq Variations in the ring size, the nature of the halogen, and the presence of other functional groups can significantly alter the reactivity and synthetic applications of these compounds.
Ring Size: The ring strain in cyclic α,β-unsaturated ketones can affect their stability and reactivity. For example, 2-bromocyclohept-2-en-1-one, a seven-membered ring analogue, is less stable than this compound due to increased ring strain. smolecule.com This can influence the reaction conditions required for transformations.
Nature of the Halogen: The reactivity of α-haloketones is influenced by the nature of the halogen atom. nih.gov The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, α-iodoketones are generally more reactive towards nucleophilic substitution than their bromo or chloro counterparts. The choice of halogen can therefore be a strategic element in designing synthetic routes. For instance, iodine is often preferred in reactions where the halogen acts as a leaving group due to its higher reactivity. wikipedia.org
Functional Group Variations: The introduction of other functional groups into the α,β-unsaturated halo ketone framework further diversifies their chemical behavior. For example, the presence of a hydroxyl group can lead to intramolecular reactions, such as the formation of lactones. researchgate.net The introduction of a methoxy (B1213986) group, as in 2-bromo-3-methoxycyclohex-2-enone, has been shown to facilitate aromatization reactions to form resorcinol (B1680541) derivatives. researchgate.net
Furthermore, α,β-unsaturated carbonyl compounds, in general, are susceptible to both 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon). libretexts.org The preference for one over the other depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while soft nucleophiles, like cuprates, favor 1,4-addition.
The table below summarizes the reactivity of different α,β-unsaturated halo ketones.
| Compound | Key Reactive Site(s) | Common Reactions |
| This compound | β-carbon, Carbonyl carbon | Conjugate addition, Cycloaddition, Sonogashira coupling smolecule.comresearchgate.net |
| 2-Bromocyclohex-2-en-1-one | α-carbon, Carbonyl carbon | Nucleophilic substitution, Aromatization nih.govresearchgate.net |
| 2-Bromocyclohept-2-en-1-one | α-carbon, Carbonyl carbon | Similar to 2-bromocyclohex-2-en-1-one, but with different reactivity due to ring strain smolecule.com |
| α-Iodoketones | α-carbon | Highly reactive in nucleophilic substitutions wikipedia.org |
| 2-Bromo-3-methoxycyclohex-2-enone | C-6, Carbonyl carbon | Alkylation followed by aromatization researchgate.net |
Viii. Future Research Directions and Unexplored Reactivity of 3 Bromocyclohex 2 Enone
Development of Novel Asymmetric Transformations and Enantioselective Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and agrochemicals. While 3-bromocyclohex-2-enone is an achiral molecule, its subsequent transformations offer multiple opportunities for the introduction of chirality. Future research will likely focus on the development of novel catalytic asymmetric methods to control the stereochemistry of its reactions.
One promising avenue is the expansion of enantioselective conjugate additions. The Michael addition of various nucleophiles to the enone system is a powerful C-C bond-forming reaction. The development of new chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, could enable the enantioselective addition of a wide range of nucleophiles to the C4 position, generating a stereocenter. Building on existing work with related enones, research could explore the use of imidazolidinone catalysts or chiral phosphoric acids to activate the enone towards nucleophilic attack in a stereocontrolled manner.
Another area of interest is the asymmetric functionalization of the C6 position. Deprotonation at C6 can generate an enolate, which can then react with various electrophiles. researchgate.net Chiral phase-transfer catalysts or chiral lithium amide bases could be employed to achieve enantioselective alkylation, aldol, or amination reactions at this position.
Furthermore, the reduction of the carbonyl group presents an opportunity to create a chiral allylic alcohol. While enzymatic reductions have shown promise, the development of catalytic asymmetric transfer hydrogenation or direct hydrogenation using catalysts like those based on Ruthenium- or Rhodium-diamine complexes could provide efficient and scalable routes to enantiomerically enriched (S)- or (R)-3-bromocyclohex-2-en-1-ol. These chiral alcohols are valuable precursors for the synthesis of complex natural products. researchgate.net
Recent studies have highlighted the use of chiral amines in desymmetrizing nucleophilic trapping strategies on related bromocyclohexene systems, yielding enantiopure intermediates for alkaloid synthesis. rsc.org This concept could be expanded to this compound, where a catalytic enantioselective reaction could differentiate the two faces of the enone or its derivatives, leading to valuable chiral building blocks.
| Research Direction | Potential Methodologies | Target Chiral Compounds |
| Enantioselective Conjugate Addition | Organocatalysis (e.g., chiral amines, phosphoric acids), Transition-metal catalysis (e.g., Cu, Ni with chiral ligands) | 4-Substituted chiral cyclohexanones |
| Asymmetric α-Functionalization | Chiral base-mediated deprotonation, Chiral phase-transfer catalysis | 6-Substituted chiral cyclohexenones |
| Asymmetric Carbonyl Reduction | Catalytic asymmetric hydrogenation/transfer hydrogenation, Chemoenzymatic reduction scirp.org | Enantiopure 3-bromocyclohex-2-en-1-ols |
| Desymmetrization Reactions | Catalytic nucleophilic addition to prochiral derivatives | Enantiopure functionalized cyclohexenes rsc.org |
Integration into Cascade, Tandem, and Multicomponent Reactions
Cascade, tandem, and multicomponent reactions (MCRs) represent highly efficient strategies for the rapid construction of molecular complexity from simple precursors, aligning with the principles of green chemistry by minimizing steps and waste. researchgate.netbeilstein-journals.org The unique combination of functional groups in this compound makes it an ideal candidate for the design of novel reaction sequences of this nature.
Future research will likely exploit the dual reactivity of the enone and the vinyl bromide moieties to initiate complex cyclization cascades. For instance, a single catalytic system could orchestrate a sequence involving an initial Michael addition, followed by an intramolecular C-C or C-heteroatom bond formation via substitution of the bromide. Palladium-catalyzed processes are particularly attractive, where an initial oxidative addition into the C-Br bond could be followed by carbopalladation, cyclization, and reductive elimination, providing access to intricate polycyclic systems. lookchem.comresearchgate.net
The development of novel MCRs incorporating this compound is a particularly fertile ground for investigation. rsc.org An MCR could be designed where the enone participates in a Diels-Alder or Michael reaction, the carbonyl group engages in a condensation, and the vinyl bromide serves as a handle for a subsequent cross-coupling reaction, all in a one-pot operation. Such strategies would enable the rapid generation of diverse molecular scaffolds for screening in medicinal chemistry and materials science. rsc.org
Radical-mediated cascade reactions also hold significant potential. The vinyl bromide can serve as a precursor to a vinyl radical, which could trigger an intramolecular or intermolecular cyclization cascade. Research has demonstrated the feasibility of free radical mediated intermolecular cascade cyclization starting from derivatives of 2-bromocyclohex-2-enone to construct steroidal frameworks. inglomayor.cl This approach could be further refined using photoredox catalysis to generate the initial radical under mild conditions, expanding the scope and functional group tolerance of these transformations.
| Reaction Type | Key Transformations | Potential Products |
| Palladium-Catalyzed Cascade | Michael Addition / Heck Cyclization, Ullmann-Goldberg/Cyclopalladation lookchem.com | Fused bicyclic and polycyclic heterocycles |
| Multicomponent Reaction (MCR) | [4+2] Cycloaddition / Condensation / Cross-Coupling | Highly substituted spirocyclic and fused ring systems |
| Radical Cascade | Radical generation / Cyclization / Trapping | Des-A-Steroids, complex polycycles inglomayor.cl |
| Domino Reaction | Prins Cyclization / Wagner-Meerwein Rearrangement researchgate.netacs.org | Rearranged polycyclic natural product cores |
Exploration of Bio-inspired Synthetic Approaches and Mimetic Reactions
Nature frequently employs elegant and efficient cascade reactions to construct complex molecular architectures from simple precursors. Bio-inspired synthesis seeks to emulate these strategies in the laboratory. The structural motifs present in this compound are found in numerous natural products, making it a logical starting point for biomimetic syntheses.
A significant area for future exploration is its use in mimicking biosynthetic pathways of halogenated marine natural products, such as the chamigrene sesquiterpenes. nih.gov Many of these compounds feature a brominated cyclohexane (B81311) ring. Research could focus on enzyme-catalyzed transformations, such as enantioselective reductions or halogenations, to convert this compound into key chiral intermediates that lie on the proposed biosynthetic pathways.
Photochemical reactions, which are relevant in certain biological processes, offer another avenue for bio-inspired transformations. researchgate.net The α,β-unsaturated enone chromophore in this compound can absorb UV light, leading to excited states that can undergo a variety of reactions, including [2+2] cycloadditions. nih.govacs.org This reactivity could be harnessed in biomimetic syntheses to construct strained cyclobutane-containing natural products. For example, the intramolecular [2+2] cycloaddition of a dactylone derivative, which contains a similar enone system, was a key step in the synthesis of aplydactone. nih.gov
Furthermore, electrocyclizations, which are implicated in the biosynthesis of many natural products, could be initiated from derivatives of this compound. rsc.org By attaching a suitable polyene chain to the cyclohexenone core, it may be possible to trigger pericyclic cascade reactions, such as 8π-6π electrocyclizations, to rapidly assemble complex polycyclic skeletons in a manner that mimics their natural formation. rsc.org
Potential Applications in Advanced Materials Science and Optoelectronic Devices
While the primary applications of this compound have been in organic synthesis, its derivatives hold untapped potential in the realm of materials science. smolecule.comsmolecule.com The combination of a polymerizable enone moiety and a functionalizable bromine atom makes it an intriguing building block for the creation of novel functional polymers and advanced materials.
Future research could focus on the synthesis of polymers with tailored properties. The enone double bond can participate in radical or anionic polymerization. By first modifying the C3 position via Suzuki, Sonogashira, or other cross-coupling reactions to introduce specific functional groups (e.g., chromophores, liquid crystalline mesogens, or redox-active units), subsequent polymerization could lead to materials with interesting optical, electronic, or self-assembly properties.
The vinyl bromide functionality itself is a key handle for surface modification and material functionalization. Surfaces coated with a polymer derived from this compound could be post-functionalized through reactions at the bromine site, allowing for the covalent attachment of biomolecules, sensors, or other materials.
In the field of optoelectronics, the conjugated π-system of this compound derivatives could be extended through cross-coupling chemistry to create novel organic semiconductors or dyes for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or dye-sensitized solar cells. The presence of the bromine atom and carbonyl group provides opportunities to tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting molecules. While this area is largely unexplored, the fundamental reactivity of the this compound scaffold suggests that it could be a versatile platform for the development of next-generation organic electronic materials.
| Application Area | Synthetic Strategy | Potential Material/Device |
| Functional Polymers | Cross-coupling followed by polymerization of the enone | Conjugated polymers, stimuli-responsive materials |
| Surface Modification | Polymerization and subsequent C-Br bond functionalization | Functionalized surfaces for sensing or biocompatible coatings |
| Organic Electronics | Extension of π-conjugation via cross-coupling reactions | Organic semiconductors, dyes for OLEDs and OPVs |
| Advanced Materials | Incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) | Porous materials for gas storage or catalysis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromocyclohex-2-enone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of cyclohex-2-enone using electrophilic brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions, such as solvent polarity (e.g., dichloromethane vs. acetic acid) and temperature (0–25°C), critically affect regioselectivity and yield. For example, NBS in CCl₄ under radical initiation favors allylic bromination, while Br₂ in acetic acid may lead to α-bromination of the ketone. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .
Q. How is the structural identity of this compound confirmed in laboratory settings?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ ~6.2 ppm (vinyl proton) and δ ~200 ppm (ketone carbonyl) confirm the enone system. Bromine substituents cause deshielding in adjacent carbons.
- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C-Br vibration at ~550 cm⁻¹.
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous brominated cyclohexenones .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to its volatility and potential respiratory irritation. Store in amber glass under inert gas (N₂/Ar) to prevent degradation. Spills require neutralization with sodium bicarbonate before disposal via hazardous waste protocols .
Advanced Research Questions
Q. How does this compound participate in asymmetric catalysis, and what chiral ligands optimize enantioselectivity?
- Methodological Answer : The compound serves as an electrophile in catalytic asymmetric conjugate additions. Chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) induce enantioselectivity. For example, Cu(I)-BINAP complexes achieve >90% ee in reactions with Grignard reagents. Solvent effects (e.g., THF vs. toluene) and temperature gradients (-30°C to RT) are critical for stereochemical control .
Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder cycloadditions?
- Methodological Answer : The electron-deficient enone acts as a dienophile. Computational studies (DFT) reveal that the LUMO energy (~-1.5 eV) is lowered by bromine’s electron-withdrawing effect, accelerating reactivity with electron-rich dienes (e.g., 1,3-butadiene). Transition-state analysis shows synperiplanar geometry favoring endo selectivity .
Q. How can kinetic isotope effects (KIEs) elucidate reaction pathways in nucleophilic substitutions involving this compound?
- Methodological Answer : Deuterium labeling at the β-position (C-4) reveals secondary KIEs (kₕ/kᴅ > 1) in SN2 mechanisms, indicating partial bond cleavage in the transition state. Competitive experiments with azide vs. thiolate nucleophiles quantify steric vs. electronic effects, supported by Eyring plot analysis .
Q. What strategies mitigate competing side reactions (e.g., elimination) during functionalization of this compound?
- Methodological Answer :
- Base Selection : Weak bases (e.g., K₂CO₃) minimize E2 elimination versus SN2 substitution.
- Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize transition states for substitution.
- Additives : Crown ethers enhance nucleophilicity of alkali metal salts, improving reaction specificity .
Data Contradictions and Resolution
Q. Discrepancies in reported regioselectivity for bromination of cyclohex-2-enone: How are these resolved experimentally?
- Methodological Answer : Conflicting reports (allylic vs. α-bromination) arise from varying bromine sources and initiation methods. Controlled experiments with radical initiators (e.g., AIBN) vs. protic acids (H₂SO₄) clarify mechanistic pathways. GC-MS monitoring of intermediates and Arrhenius analysis differentiate radical chain vs. electrophilic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
